molecular formula C10H13N3O3S B2810818 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid CAS No. 1152862-17-3

2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid

Cat. No.: B2810818
CAS No.: 1152862-17-3
M. Wt: 255.29
InChI Key: QFJZMSYJIQORKN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The cyclopropyl group is introduced through subsequent reactions involving cyclopropyl-containing reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the treatment of various diseases. Its interaction with biological targets can be explored to develop therapeutic agents.

Industry: In the material science industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-thiazolylmethanamine: Another thiadiazole derivative with potential biological activity.

  • N-[(2-cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine: A structurally related compound with similar applications.

Uniqueness: 2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid stands out due to its specific cyclopropyl group, which can impart unique chemical and biological properties compared to other thiadiazoles.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopropyl-2-[(4-methylthiadiazole-5-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-5-7(17-13-12-5)8(14)11-10(2,9(15)16)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZMSYJIQORKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)(C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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